8-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one
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Overview
Description
8-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one is a quinoline derivative with potential applications in various scientific fields. Quinoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline precursor.
Methoxylation: Introduction of a methoxy group at the 8th position of the quinoline ring.
Oxopropylation: Addition of a 2-oxopropyl group at the 1st position of the quinoline ring.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 8-hydroxy-1-(2-oxopropyl)quinolin-4(1H)-one, while reduction may produce 8-methoxy-1-(2-hydroxypropyl)quinolin-4(1H)-one.
Scientific Research Applications
8-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties.
1-(2-Oxopropyl)quinolin-4(1H)-one: Lacks the methoxy group but shares similar structural features.
8-Methoxyquinoline: Similar methoxy substitution but lacks the oxopropyl group.
Uniqueness
8-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one is unique due to the presence of both the methoxy and oxopropyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
8-methoxy-1-(2-oxopropyl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9(15)8-14-7-6-11(16)10-4-3-5-12(17-2)13(10)14/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIJLNJRADAMJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=CC(=O)C2=C1C(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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